molecular formula C26H24N2O3 B7695403 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide

Cat. No. B7695403
M. Wt: 412.5 g/mol
InChI Key: UBQWJYUMTRQXJS-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide, also known as HMQ-TBAM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline-based molecules, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and/or receptors in the body. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by targeting specific enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the production of inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of experimental conditions. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are a number of potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide. For example, it could be further investigated for its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases. Additionally, its use as a fluorescent probe could be further optimized for more sensitive and selective detection of metal ions in biological systems. Finally, its mechanism of action could be further elucidated through more detailed biochemical and pharmacological studies.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form the corresponding Schiff base. This intermediate is then reacted with o-toluidine and para-anisidine in the presence of acetic acid to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-8-13-23-20(14-17)15-21(25(29)27-23)16-28(24-7-5-4-6-18(24)2)26(30)19-9-11-22(31-3)12-10-19/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQWJYUMTRQXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide

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